molecular formula C5H9NO B105497 2-Isocyanatobutane CAS No. 15585-98-5

2-Isocyanatobutane

Cat. No. B105497
CAS RN: 15585-98-5
M. Wt: 99.13 g/mol
InChI Key: DUUSMHZSZWMNCB-UHFFFAOYSA-N
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Description

2-Isocyanatobutane, also known as 1,4-diisocyanato-4-methylpentane (DIMP), is a chemical compound that is used as a building block in the synthesis of various polymeric materials. The compound is characterized by the presence of two isocyanate groups attached to a butane backbone, which makes it a versatile intermediate for the production of polyurethanes and other polymers .

Synthesis Analysis

The synthesis of 2-Isocyanatobutane has been achieved through a multi-step process starting from isobutyronitrile. The overall yield of the process was reported to be 53%, which indicates a moderately efficient synthesis route. The key transformation in the synthesis involves a double Curtius rearrangement, a reaction that introduces the isocyanate functional groups into the molecule. This method provides a viable alternative route to the diisocyanate building block, which is crucial for the production of polyurethane materials .

Molecular Structure Analysis

The molecular structure of isobutane, which is closely related to 2-Isocyanatobutane, has been extensively studied. Isobutane belongs to the point group C3v and has been analyzed using microwave spectroscopy. The structural parameters include bond lengths and angles, such as r(CC)=1.525 Å, ∠CCC=111.15°, r(CH)=1.108 Å (tertiary), and r(CH)=1.09–1.10 Å (methyl). These parameters are essential for understanding the physical properties and reactivity of the molecule. Additionally, the dipole moment of isobutane has been measured, providing insight into the polar nature of the molecule, which can influence its chemical behavior .

Chemical Reactions Analysis

2-Isocyanatobutane is known to react with alcohols in a regioselective manner. This property is particularly important for its application in the synthesis of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The regioselectivity of the reaction with alcohols ensures that the resulting polymers have consistent and predictable properties, which is crucial for their performance in various applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Isocyanatobutane are not detailed in the provided papers, the general properties of isocyanates and isobutane can be inferred. Isocyanates are highly reactive compounds that can undergo polymerization and other addition reactions. The physical properties such as boiling point, melting point, and solubility are influenced by the molecular structure, particularly the presence of the isocyanate groups. The dipole moment of isobutane suggests that 2-Isocyanatobutane may also exhibit polar characteristics, which can affect its solubility and reactivity with other polar substances .

Scientific Research Applications

Catalytic and Mechanistic Insights One area of research focuses on the catalytic mechanisms involving isocyanate species, such as in the reduction of nitrogen oxides by hydrocarbons over zeolite catalysts. Studies reveal the formation of isocyanate intermediates during these reactions, highlighting the role of isocyanates in environmental catalysis and pollution control technologies (Ingelsten et al., 2006).

Biofuel and Renewable Chemicals Production Another significant area of application is in the production of biofuels and renewable chemicals. Research has demonstrated the potential of fermented isobutanol (an isomer of 2-methylpropan-1-ol, closely related to 2-isocyanatobutane) for the production of renewable fuels and chemicals through catalytic dehydration processes. This process underscores the role of isobutane derivatives in creating sustainable energy solutions (Taylor et al., 2010).

Microbial Engineering for Chemical Production Furthermore, engineering microbial strains for the production of isobutanol showcases the application of isocyanate-related research in biotechnology and metabolic engineering. For instance, engineered Escherichia coli strains have been developed to produce isobutanol under anaerobic conditions, offering pathways to bio-based production processes with implications for renewable energy and materials (Bastian et al., 2011).

Chemical Synthesis and Organic Chemistry In organic chemistry, the utility of isocyanates in synthesizing a variety of compounds, including polymers and pharmaceuticals, is well-documented. The versatility of these reactions, including the synthesis of α,α-disubstituted α-amino acids via rearrangement reactions, highlights the fundamental role of isocyanate chemistry in advancing synthetic methodologies (Szcześniak et al., 2016).

Environmental Chemistry Isocyanates, including those derived from isobutane, are also of interest in environmental chemistry, particularly in the study of atmospheric aerosols and air quality. Research into the formation of secondary organic aerosols from isoprene photooxidation in the presence of NOx has implications for understanding air pollution and designing strategies to mitigate its effects on climate and health (Szmigielski et al., 2010).

Safety And Hazards

Isocyanates, including 2-Isocyanatobutane, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

Future Directions

While specific future directions for 2-Isocyanatobutane were not found, the field of chemistry continues to evolve with new technologies and methodologies. For example, the IEEE Future Directions Committee has identified several technologies as primary focus areas, including Digital Privacy, 5G/6G Innovation Testbed, Low-Earth-Orbit (LEO) Satellites & Systems (SatS), and Metaverse .

properties

IUPAC Name

2-isocyanatobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUSMHZSZWMNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338733
Record name 2-Isocyanatobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanatobutane

CAS RN

15585-98-5
Record name 2-Isocyanatobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-Butyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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